molecular formula C8H9BO3 B1317852 (2,3-ジヒドロベンゾフラン-7-イル)ボロン酸 CAS No. 685514-61-8

(2,3-ジヒドロベンゾフラン-7-イル)ボロン酸

カタログ番号: B1317852
CAS番号: 685514-61-8
分子量: 163.97 g/mol
InChIキー: JDOYUFYZFXCQJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,3-Dihydrobenzofuran-7-yl)boronic acid is an organic compound with the molecular formula C8H9BO3 It is a boronic acid derivative of 2,3-dihydrobenzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzofuran-7-yl)boronic acid typically involves the formation of the boronic acid group on the benzofuran ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production methods for (2,3-Dihydrobenzofuran-7-yl)boronic acid are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(2,3-Dihydrobenzofuran-7-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of (2,3-Dihydrobenzofuran-7-yl)boronic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

類似化合物との比較

Similar Compounds

Similar compounds to (2,3-Dihydrobenzofuran-7-yl)boronic acid include other boronic acid derivatives of benzofuran, such as:

  • 2,3-Dihydrobenzofuran-5-boronic acid
  • 2,3-Dihydrobenzofuran-6-boronic acid

Uniqueness

The uniqueness of (2,3-Dihydrobenzofuran-7-yl)boronic acid lies in its specific substitution pattern on the benzofuran ring, which can influence its reactivity and biological activity.

生物活性

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The structure of (2,3-Dihydrobenzofuran-7-yl)boronic acid includes a boronic acid group, which is known for its ability to form reversible covalent bonds with active site residues in enzymes. This characteristic allows it to act as an inhibitor of various enzymes, making it a valuable candidate in drug development for conditions such as cancer and inflammatory diseases.

Key Mechanisms:

  • Enzyme Inhibition : The boronic acid moiety interacts with serine and cysteine residues in enzymes, blocking their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications.
  • Selective Targeting : Studies have demonstrated that derivatives of (2,3-Dihydrobenzofuran-7-yl)boronic acid exhibit high selectivity for specific molecular targets, such as bromodomain-containing proteins (BET family), which are implicated in various cancers .

Neuropathic Pain Relief

Research has indicated that derivatives of (2,3-Dihydrobenzofuran) can effectively reverse neuropathic pain in animal models. For instance, one study highlighted the efficacy of a specific derivative in alleviating pain without affecting locomotor behavior, suggesting a targeted action on cannabinoid receptor 2 (CB2) pathways .

Cancer Treatment

The compound has shown promise as a selective inhibitor for bromodomain proteins, particularly BRD4. A series of studies have reported that modifications to the benzofuran core structure can enhance solubility and potency against cancer cell lines. For example, one derivative exhibited over 1000-fold selectivity for the second bromodomain (BD2) compared to the first (BD1), indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Study Findings Biological Activity
Meyerhof et al., 2021Developed potent BD2 inhibitors with improved solubilityHigh selectivity for BD2 over BD1; potential cancer therapeutics
PMC3262993Demonstrated reversal of neuropathic pain without locomotor effectsCB2 agonist activity; significant pain relief in models
Ruggiero et al., 2024Investigated interaction with BAG3 proteinModulation of cellular stress responses; implications for cancer therapy

Comparative Analysis with Similar Compounds

(2,3-Dihydrobenzofuran-7-yl)boronic acid shares structural similarities with other benzofuran derivatives but exhibits unique biological properties due to its specific substitution pattern. The following table compares it with two other related compounds:

Compound Selectivity Potency (pIC50) Solubility (µg/mL)
(2,3-Dihydrobenzofuran-7-yl)boronic acidHigh selectivity for BD27.8>206
2,3-Dihydrobenzofuran-5-boronic acidModerate selectivity6.5<100
2,3-Dihydrobenzofuran-6-boronic acidLow selectivity5.0<50

特性

IUPAC Name

2,3-dihydro-1-benzofuran-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYUFYZFXCQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)CCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586048
Record name 2,3-Dihydro-1-benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685514-61-8
Record name 2,3-Dihydro-1-benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1-benzofuran-7-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。